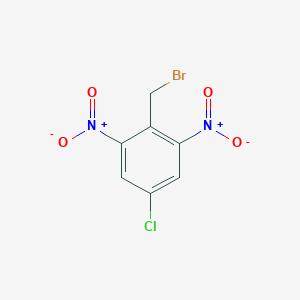

2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene

Description

Properties

IUPAC Name |

2-(bromomethyl)-5-chloro-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2O4/c8-3-5-6(10(12)13)1-4(9)2-7(5)11(14)15/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHNWUYDZPRVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CBr)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646697 | |

| Record name | 2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-01-4 | |

| Record name | 2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene typically involves the bromination of 5-chloro-1,3-dinitrobenzene. This can be achieved by reacting 5-chloro-1,3-dinitrobenzene with bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to ensure selective bromination at the methyl position.

Industrial Production Methods

In an industrial setting, the production of 2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved yield. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.

Major Products

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromomethyl group.

Reduction: 2-(Aminomethyl)-5-chloro-1,3-dinitrobenzene or 2-(Aminomethyl)-5-chloro-1,3-diaminobenzene.

Oxidation: 2-(Carboxymethyl)-5-chloro-1,3-dinitrobenzene.

Scientific Research Applications

2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: It is used in the preparation of functionalized polymers and materials with specific properties.

Biological Studies: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicinal Chemistry: It is investigated for its potential use in the development of new drugs with antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene involves its interaction with biological molecules through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The nitro groups can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares 2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene (inferred) with analogs from the evidence:

Key Research Findings

Heterocyclic Derivatives : The benzothiazole analog demonstrates the importance of heterocycles in modulating electronic properties and bioactivity.

Substituent Position Effects : The placement of bromo, chloro, and nitro groups significantly impacts reactivity. For example, para-nitro groups in 5-Bromo-2-chloro-1,3-dinitrobenzene increase acidity compared to meta-substituted analogs.

Biological Activity

2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene is a synthetic organic compound with significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry. The focus is on its cytotoxicity, enzyme inhibition, and interaction with cellular components.

Chemical Structure and Properties

2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene features a bromomethyl group, a chlorine atom, and two nitro groups attached to a benzene ring. Its molecular formula is C7H5BrClN2O4 with a CAS number of 1000341-01-4. The structure can be represented as follows:

Cytotoxicity

Recent studies have demonstrated that 2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown high activity against human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. The mechanism underlying this cytotoxicity appears to involve the induction of apoptosis through the mitochondrial pathway, characterized by increased reactive oxygen species (ROS) production and DNA damage.

Table 1: Cytotoxicity Data of 2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via ROS |

| HeLa | 12 | DNA damage leading to cell death |

| HuTu 80 | 20 | Inhibition of DNA synthesis |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific enzymes involved in critical cellular processes. For instance, it has been shown to inhibit certain kinases that play roles in cell proliferation and survival pathways.

The biological activity of 2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene may be attributed to its ability to form reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction can lead to:

- DNA Damage: The presence of nitro groups facilitates the formation of DNA adducts, which can result in strand breaks.

- Protein Modification: The compound may modify proteins through electrophilic reactions, leading to altered function or signaling pathways.

Case Studies

Several case studies have reported on the biological effects of similar compounds. For example:

- Study on Benzofuroxan Derivatives: A study highlighted that benzofuroxan derivatives exhibited potent cytotoxicity against multiple cancer cell lines through mechanisms involving DNA damage and apoptosis induction .

- Antitumor Activity: Research demonstrated that compounds with similar structural features showed significant antitumor activity in vivo models, indicating the potential therapeutic applications of dinitrobenzene derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via electrophilic aromatic substitution or halogenation of precursor nitrobenzene derivatives. For example, bromomethyl groups can be introduced using brominating agents like N-bromosuccinimide (NBS) under radical initiation. Optimization involves controlling temperature (e.g., 0–5°C to minimize side reactions) and solvent polarity (e.g., dichloromethane for better solubility of nitro groups). Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols : Store at ≤4°C in amber glass vials to prevent photodegradation and thermal decomposition. Use inert atmospheres (N₂ or Ar) for long-term storage. The bromomethyl group is moisture-sensitive; anhydrous conditions are critical. Safety data for analogous brominated aromatics highlight fire hazards (liberation of toxic pyrolysis products) and recommend using CO₂ or dry chemical fire extinguishers .

Q. What characterization techniques are most effective for verifying purity and structure?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons and bromomethyl integration).

- MS : High-resolution mass spectrometry (HRMS) to validate molecular weight (expected [M+H]⁺ ~323.9).

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm (retention time ~8–10 min in acetonitrile/water gradients) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the bromomethyl substituent in cross-coupling reactions?

- Mechanistic Insight : The nitro groups deactivate the aromatic ring, reducing electrophilicity at the bromomethyl site. This necessitates stronger nucleophiles (e.g., Grignard reagents) or transition-metal catalysts (Pd/Cu systems) for Suzuki-Miyaura couplings. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic product formation during nucleophilic substitution?

- Experimental Design :

- Kinetic Control : Low temperatures (-20°C) and polar aprotic solvents (DMF) favor SN2 mechanisms, yielding primary substitution products.

- Thermodynamic Control : Elevated temperatures (60°C) in protic solvents (ethanol) promote rearrangement to more stable intermediates. Monitor via in-situ IR spectroscopy for real-time analysis of intermediates .

Q. How can this compound be utilized in polymer functionalization for advanced materials?

- Application : The bromomethyl group acts as a reactive handle for post-polymerization modifications. For example:

- Conductive Polymers : Grafting via Ullmann coupling to introduce thiophene units enhances conductivity.

- Adhesive Materials : Cross-linking with diamine spacers improves thermal stability. Validate using GPC and DSC to assess molecular weight and Tg shifts .

Q. What computational tools predict the compound’s behavior in biological systems (e.g., protein binding)?

- Modeling Approach : Use Molecular Operating Environment (MOE) or AutoDock to simulate docking with target proteins (e.g., cytochrome P450). Parameters include logP (~2.5) for membrane permeability and electrostatic potential maps to identify reactive hotspots. Validate with in vitro enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.